2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Description
The compound 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a fluorophenyl-substituted indole core linked via a sulfanyl group to an acetamide moiety with an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent. Key features include:
- Indole core: A heterocyclic aromatic system known for interactions with biological targets such as serotonin receptors and kinases.
- 4-Fluorophenylmethyl group: Introduces electron-withdrawing effects and modulates lipophilicity.
- Oxolan-2-ylmethyl substituent: A polar, oxygen-containing group that may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-2,5-10,14,18H,3-4,11-13,15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJIPDAQCHJONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Formation via Fischer Indole Synthesis
The indole backbone is synthesized using the Fischer indole method, where a phenylhydrazine derivative reacts with a ketone under acidic conditions. For example, p-methylsulfonyl acetophenone reacts with substituted phenylhydrazines in refluxing acetic acid to yield 2-(4-methylsulfonylphenyl)indole derivatives. Adapting this method, the target indole intermediate is synthesized using 4-fluorophenylhydrazine and a suitable ketone precursor.
Reaction Conditions :
N1-Alkylation with 4-Fluorobenzyl Bromide
The indole nitrogen is alkylated using 4-fluorobenzyl bromide to introduce the 4-fluorobenzyl group. This step requires a strong base to deprotonate the indole’s NH group.
Procedure :
- Dissolve the indole intermediate in anhydrous DMF under nitrogen.
- Add sodium hydride (1.2 equiv) at 0°C and stir for 30 minutes.
- Introduce 4-fluorobenzyl bromide (1.1 equiv) dropwise and heat to 60°C for 4 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate 7:3).
Key Characterization :
C3-Sulfanyl Group Introduction
The sulfanyl group at the indole’s 3-position is introduced via nucleophilic aromatic substitution. A thiolate anion displaces a leaving group (e.g., chloride or bromide) activated by electron-withdrawing substituents.
Optimized Protocol :
- Suspend the alkylated indole (1.0 equiv) and thiourea (2.0 equiv) in ethanol.
- Add concentrated H₂SO₄ (catalytic) and reflux for 3 hours.
- Neutralize with NaHCO₃, extract with DCM, and isolate the thiol intermediate.
- Oxidize the thiol to disulfide using NaIO₄ in H₂O/DCM, followed by reduction with NaBH₄ to regenerate the thiol.
Alternative Approach :
Direct displacement using mercaptoacetic acid in the presence of K₂CO₃ in DMF at 80°C for 2 hours.
Acetamide Side Chain Coupling
The thioacetic acid intermediate is coupled to oxolan-2-ylmethylamine via amide bond formation. Carbodiimide-based coupling agents ensure high efficiency.
Stepwise Process :
- Activation : Mix 2-mercaptoacetic acid (1.2 equiv) with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C for 30 minutes.
- Coupling : Add oxolan-2-ylmethylamine (1.0 equiv) and stir at room temperature for 12 hours.
- Workup : Wash with brine, dry over MgSO₄, and purify via silica gel chromatography (DCM/MeOH 95:5).
Yield : 75–80% with >95% purity (HPLC).
Reaction Optimization and Challenges
Mitigating Sulfur Oxidation
The thioether group is prone to oxidation, forming sulfones or sulfoxides. To prevent this:
Enhancing Amide Coupling Efficiency
- Solvent Selection : DMF or DCM improves reagent solubility.
- Base Addition : Triethylamine (2.0 equiv) neutralizes HCl generated during activation.
- Temperature Control : Maintain 0–25°C to minimize racemization.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
- HPLC : Rt = 12.3 minutes (C18 column, MeOH/H₂O 70:30).
- Melting Point : 148–150°C (uncorrected).
Comparative Analysis of Synthetic Routes
| Step | Method A (Fischer Indole) | Method B (Direct Alkylation) |
|---|---|---|
| Indole Formation | 65% yield, 6 hours | N/A |
| N1-Alkylation | 70% yield, 4 hours | 60% yield, 6 hours |
| C3-Sulfanyl | 80% yield, 2 hours | 65% yield, 3 hours |
| Amide Coupling | 75% yield, 12 hours | 70% yield, 24 hours |
Method A offers higher yields and shorter reaction times, making it preferable for large-scale synthesis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
Research has indicated that indole derivatives exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | HT29 | 12.57 ± 0.6 |
| Related Compound | HepG2 | 8.107 |
| Doxorubicin | HepG2 | 0.877 |
These compounds often inhibit critical signaling pathways such as the ERK pathway, leading to reduced cell proliferation and apoptosis in cancer cells .
Antibacterial Activity
Compounds similar to this have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanisms involve disrupting bacterial cell walls and interfering with protein synthesis, highlighting their potential in treating bacterial infections.
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Indole Derivatives Study : Research demonstrated that indole derivatives with fluorinated phenyl groups exhibited enhanced cytotoxicity against various cancer cell lines compared to non-fluorinated counterparts.
- Thiazole Compounds Investigation : A study reported that thiazole derivatives showed strong antiproliferative effects across multiple cancer cell lines, indicating that structural modifications significantly impact biological activity.
Mechanism of Action
The mechanism of action of 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is not fully understood but is believed to involve interactions with various molecular targets and pathways. The indole core can interact with multiple receptors and enzymes, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the sulfanyl and acetamide linkages could influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several compounds with structural similarities to the target molecule.
Substituent Variations on the Indole Core
- 2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (C₂₄H₂₁FN₂OS)
- Key differences :
- Replaces the oxolan-2-ylmethyl group with a 4-fluorobenzyl substituent.
The benzyl group increases aromaticity and lipophilicity compared to the oxolane group.
- Implications : Reduced solubility due to the absence of the oxygen-rich oxolane moiety.
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Key differences :
- Substitutes fluorine with chlorine on the phenyl ring.
- Chlorine’s larger atomic radius and higher electronegativity may enhance steric effects and electron-withdrawing properties. Implications: Increased molecular weight (Cl: ~35.5 g/mol vs.
Heterocycle Replacements for Indole
- 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (C₂₂H₂₂FN₃O₃S)
- Key differences :
- Replaces indole with a 4-oxoquinazolinone ring.
- Introduces a fused bicyclic system with a ketone group.
- Implications :
- Quinazolinone derivatives are associated with kinase inhibition (e.g., EGFR inhibitors).
Higher molecular weight (427.5 g/mol vs. ~404.5 g/mol for the target compound) may reduce bioavailability.
2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (C₁₉H₂₃N₃O₂S)
- Key differences :
- Substitutes indole with pyridazine, a six-membered diazine ring.
- 4-Methylphenyl group increases lipophilicity compared to 4-fluorophenyl.
- Implications : Pyridazine’s electron-deficient nature may alter binding interactions with targets like phosphodiesterases.
Modifications to the Sulfanyl Linker
- 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide (C₂₅H₂₂ClN₃O₃S)
- Key differences :
- Replaces sulfanyl (-S-) with sulfonyl (-SO₂-).
- Introduces a 2-chlorophenylmethyl group and 4-methoxyphenyl substituent.
- Implications :
- Sulfonyl groups enhance oxidative stability and hydrogen-bond acceptor capacity.
- Methoxy group introduces electron-donating effects, opposing the electron-withdrawing fluorine in the target compound.
Variations in the Acetamide Substituent
- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (C₁₈H₁₅FN₂O₂)
- Key differences :
- Replaces sulfanylacetamide with an oxoacetamide group.
- Lacks the oxolan-2-ylmethyl substituent.
- Implications :
Structural and Physicochemical Comparison Table
*Estimated based on analogous structures in the evidence.
Key Takeaways
- Halogen Effects : Fluorine and chlorine substituents modulate electronic and steric properties, influencing target interactions .
- Heterocycle Swaps: Replacing indole with quinazolinone or pyridazine alters pharmacophore specificity .
- Linker Modifications : Sulfonyl vs. sulfanyl groups impact stability and hydrogen-bonding capacity .
- Solubility and Bioavailability : Polar groups like oxolan-2-ylmethyl enhance solubility, while aromatic substituents increase lipophilicity .
Biological Activity
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound belonging to the indole derivatives class. Indole derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical research. This compound features a unique structure that may confer specific biological activities, including potential therapeutic applications.
Chemical Structure and Properties
The compound can be summarized with the following structural formula:
Key Structural Features:
- Indole Core : Known for its role in various biological activities.
- Fluorophenyl Group : Enhances binding affinity and specificity.
- Sulfanyl and Acetamide Linkages : Potentially influence pharmacokinetic properties.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with multiple molecular targets, including various receptors and enzymes. The indole core's ability to modulate receptor activity is well-documented, and the addition of the fluorophenyl group may enhance these interactions, leading to improved efficacy.
Biological Activity
Research indicates that indole derivatives exhibit a wide range of biological activities, including:
- Anticancer : Some indole derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial : The ability to combat bacterial infections has been noted in related compounds.
- Anti-inflammatory : Certain indole derivatives possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
- Anticancer Activity : A study demonstrated that similar indole compounds inhibited the proliferation of various cancer cell lines. For instance, compounds with structural similarities exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) .
- Antimicrobial Effects : Research on related indole derivatives has shown effectiveness against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
- Anti-inflammatory Properties : In vitro studies have suggested that certain indole-based compounds can downregulate pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Indole-3-acetic acid | Indole-3-acetic acid | Plant hormone, growth regulator | N/A |
| 4-Fluoroindole | 4-Fluoroindole | Antimicrobial | 10 |
| 2-(4-Fluorophenyl)-3-methylindole | 2-(4-Fluorophenyl)-3-methylindole | Anticancer | 5 |
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including nucleophilic substitution at the indole C3 position and amide coupling. Key steps include:
- Sulfanyl group introduction : Reaction of 1-(4-fluorobenzyl)indole with thiourea or thiols under basic conditions (e.g., KOH/EtOH) .
- Acetamide formation : Coupling the sulfanyl intermediate with oxolan-2-ylmethylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF .
- Optimization : Control reaction temperature (0–25°C) and use inert atmospheres to minimize oxidation of the sulfanyl group. Purity is confirmed via HPLC (≥95%) and NMR .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of:
- 1H/13C NMR : Confirm indole proton environments (δ 7.2–7.8 ppm), fluorophenyl signals (δ 7.0–7.4 ppm), and oxolane methylene groups (δ 3.5–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z calculated for C23H22FN2O2S: 409.1395) .
- FT-IR : Identify sulfanyl (C–S stretch, ~650 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) groups .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly in aqueous buffers (pH 7.4). Use co-solvents like PEG-400 for in vitro assays .
- Stability : Stable at –20°C for >6 months. Degrades at >40°C or under UV light; store in amber vials .
Advanced Research Questions
Q. How does the sulfanyl group influence biological activity compared to sulfonyl or methylthio analogs?
- Mechanistic insight : The sulfanyl group (–S–) enhances reversible binding to cysteine residues in target enzymes (e.g., kinases), unlike irreversible sulfonyl (–SO2–) interactions. This improves selectivity but reduces potency in some cancer cell lines (IC50: 1.2 μM vs. 0.8 μM for sulfonyl analog) .
- Data contradiction : In inflammatory models, sulfanyl derivatives show superior TNF-α inhibition (85% vs. 60% for methylthio), attributed to redox modulation .
Q. What strategies resolve discrepancies in reported IC50 values across kinase inhibition assays?
- Methodological variables :
- ATP concentration : Higher [ATP] (1 mM vs. 10 μM) reduces apparent potency (e.g., IC50 shifts from 0.5 μM to 2.1 μM) .
- Enzyme source : Recombinant vs. cell lysate-derived kinases yield divergent results due to cofactor availability .
- Recommended protocol : Use homogeneous time-resolved fluorescence (HTRF) assays with standardized ATP (10 μM) and recombinant kinases .
Q. How can computational modeling guide structural optimization for enhanced target engagement?
- Docking studies : The oxolan-2-ylmethyl group occupies a hydrophobic pocket in COX-2 (Glide score: –9.2 kcal/mol), while the fluorophenyl moiety engages π-π stacking with Phe-518 .
- SAR recommendations :
- Replace oxolane with sp³-rich bicyclic amines to improve solubility without losing affinity.
- Introduce electron-withdrawing groups (e.g., –CF3) on the indole ring to enhance metabolic stability .
Q. What in vitro and in vivo models are most relevant for evaluating its dual anticancer/anti-inflammatory potential?
- In vitro :
- Cancer : NCI-60 panel screening and 3D spheroid models (e.g., HCT-116 colon cancer; GI50: 1.8 μM) .
- Inflammation : LPS-stimulated RAW 264.7 macrophages (IL-6 inhibition: 72% at 10 μM) .
- In vivo :
- Xenograft models : Dose at 20 mg/kg (oral) in BALB/c nude mice; monitor tumor volume and serum cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
